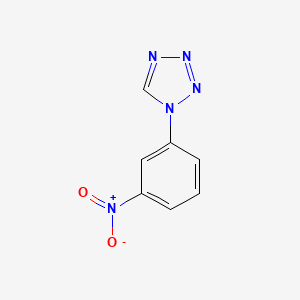

1-(3-Nitrophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGJMZVYYVWKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356622 | |

| Record name | 1-(3-NITROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14213-10-6 | |

| Record name | 1-(3-Nitrophenyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-NITROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving 1 3 Nitrophenyl 1h Tetrazole

Mechanistic Pathways of Tetrazole Ring Formation

The synthesis of the tetrazole ring in 1-(3-nitrophenyl)-1H-tetrazole typically proceeds through a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. scispace.comrsc.org This fundamental transformation can be influenced by various factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.

The 1,3-dipolar cycloaddition of an azide to a nitrile can theoretically proceed through either a concerted or a stepwise mechanism. mdpi.com

Concerted Mechanism: In a concerted pathway, the formation of the two new sigma bonds between the azide and the nitrile occurs simultaneously in a single transition state. mdpi.comnih.gov This process involves a smooth, six-electron cyclization. mdpi.com Computational studies on the reaction of nitrone with ethene suggest that for normal dipolarophiles, the concerted path is generally favored over a stepwise diradical counterpart. nih.govresearchgate.net Many synthetic protocols for tetrazoles, including those that could yield this compound, are proposed to proceed via a concerted [3+2] cycloaddition. nih.govmdpi.com

Stepwise Mechanism: Alternatively, a stepwise mechanism involves the formation of an open-chain intermediate, which then cyclizes to form the tetrazole ring. organic-chemistry.org Some literature has proposed stepwise mechanisms for this transformation, both with and without metal catalysts. mdpi.com However, in certain experimental setups for the synthesis of 5-aryl-1H-tetrazoles, no intermediates were observed, which could suggest a concerted process. mdpi.com The reaction of a 1,3-dipole with highly reactive or antiaromatic species might favor a stepwise pathway. nih.govresearchgate.net

The specific mechanism for the formation of this compound can be influenced by the reaction conditions and any catalysts employed.

Activation of the nitrile group is a crucial factor in facilitating the [3+2] cycloaddition with an azide, as it enhances the electrophilicity of the nitrile carbon. rsc.orgorganic-chemistry.org This activation is often the rate-determining step and can be achieved through various means.

Brønsted or Lewis acids are commonly employed to activate the nitrile moiety. organic-chemistry.org Protonation of the nitrile nitrogen by a Brønsted acid or coordination of a Lewis acid to the nitrile increases its reactivity towards the azide. mdpi.com This activation leads to an open-chain intermediate that subsequently cyclizes to form the tetrazole. organic-chemistry.org For instance, the use of a mesoporous silica (B1680970) with mild Brönsted acid properties (OSU-6) can activate the nitrile function by protonation. mdpi.com

Heterogeneous catalysts can also activate nitriles. For example, cuttlebone, a natural and porous material, is proposed to activate nitriles through hydrogen bond formation, thereby increasing the electrophilicity of the nitrile group and facilitating the cyclization step. rsc.org The electronic nature of the substituent on the nitrile can also play a role; nitriles with electron-withdrawing groups are generally more reactive. scielo.br

Gold(I) catalysts can activate alkynes for nucleophilic attack by an azide, leading to the formation of alkenyl azides which can then rearrange to form tetrazoles. nih.gov

A variety of catalytic systems have been developed to promote the synthesis of tetrazoles, including this compound.

Lewis Acid Catalysis: Lewis acids are widely used to catalyze the cycloaddition of azides to nitriles. thieme-connect.com Common Lewis acids include zinc salts (e.g., ZnBr₂, ZnCl₂, Zn(OTf)₂), aluminum salts (e.g., AlCl₃), and others like Sb₂O₃ and Yb(OTf)₃. organic-chemistry.orgbeilstein-journals.orgtandfonline.com These catalysts function by coordinating to the nitrile, thereby activating it for nucleophilic attack by the azide. organic-chemistry.org For example, zinc salts have been shown to be effective catalysts for this reaction in water. organic-chemistry.org Antimony trioxide (Sb₂O₃) has also been reported as an efficient Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from various organic nitriles and sodium azide. tandfonline.com

In-situ Catalyst Formation: In some cases, the active catalytic species is formed in situ. One example is the generation of an organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. This in-situ formed catalyst accelerates the azide-nitrile coupling by activating the nitrile. organic-chemistry.org Another example involves the use of hydrazoic acid, which can be generated in situ from sodium azide and an acid, although this method has safety concerns due to the toxicity and explosive nature of hydrazoic acid. thieme-connect.com

The table below summarizes various catalytic systems used for the synthesis of 5-substituted 1H-tetrazoles, which is the structural class that this compound belongs to.

| Catalyst Type | Example Catalyst | Proposed Role | Reference |

| Lewis Acid | Zn(II) salts (e.g., ZnBr₂, ZnCl₂) | Activates the nitrile moiety for cycloaddition. organic-chemistry.org | organic-chemistry.orgthieme-connect.com |

| Lewis Acid | Sb₂O₃ | Acts as a Lewis acid to catalyze the reaction. tandfonline.com | tandfonline.com |

| Lewis Acid | Yb(OTf)₃ | Catalyzes the reaction of amines, triethyl orthoformate, and sodium azide. organic-chemistry.orgtandfonline.com | organic-chemistry.orgtandfonline.com |

| Heterogeneous | OSU-6 (mesoporous silica) | Acts as a mild Brönsted acid to protonate and activate the nitrile. mdpi.com | mdpi.com |

| Heterogeneous | Cuttlebone | Activates nitriles via hydrogen bond formation. scispace.comrsc.org | scispace.comrsc.org |

| In-situ Generated | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Organocatalyst that activates the nitrile substrate. organic-chemistry.org | organic-chemistry.org |

Intramolecular Reactivity of the Tetrazole Moiety

The tetrazole ring in this compound exhibits a rich intramolecular reactivity, primarily centered around its acidic proton and the potential for tautomerism.

5-Substituted 1H-tetrazoles, such as this compound, are acidic compounds due to the N-H proton on the tetrazole ring. mdpi.com They have pKa values similar to carboxylic acids, making them effective bioisosteres in medicinal chemistry. mdpi.com Ionization at physiological pH leads to the formation of a tetrazolate anion, which is characterized by significant π-electron delocalization and high aromaticity. mdpi.com

The protonation and ionization behavior is influenced by the nature of the substituent at the 5-position of the tetrazole ring. Theoretical studies on a series of 5-substituted tetrazoles, including one with a nitro group (NO₂), have shown that the energies of protonation of the anions and the neutral tetrazoles correlate well with experimental pKa and pKBH+ values. researchgate.net The study calculated the energies of the anion, neutral tautomers, and cation tautomers. researchgate.net For tetrazolium cations, the most stable form depends on the electronic nature of the substituent; for electron-withdrawing groups like the nitro group, the 1,3-H,H+ tautomer is predicted to be the most stable. researchgate.net

For 5-substituted tetrazoles, two principal neutral tautomers exist: the 1H- and 2H-tautomers. mdpi.comresearchgate.net The position of the tautomeric equilibrium is influenced by several factors, including the solvent, the nature of the substituent, and intermolecular interactions. mdpi.com

In the case of 5-substituted tetrazoles, the more polar 1H-tautomer generally predominates in solution. mdpi.com However, in the gas phase and in nonpolar solvents, the less polar 2H-tautomer can be the major form. researchgate.net The relative thermodynamic stability of the 2H-form compared to the 1H-form does not appear to be significantly dependent on the nature of the substituent at the 5-position. researchgate.net For the parent tetrazole, the 1H- and 2H-isomers are tautomers, with the 1H-tetrazole being favored in the solid phase, while the 2H-tetrazole dominates in the gas phase. wikipedia.org Both of these tautomers are considered aromatic. wikipedia.org

The presence of a substituent on one of the nitrogen atoms, as in this compound, fixes the substitution pattern to the 1H-isomer. However, the potential for tautomerism still exists for the remaining N-H proton if the compound were a 5-(3-nitrophenyl)-1H-tetrazole. The rapid tautomeric equilibrium on the NMR timescale can sometimes prohibit the identification of individual tautomers. tubitak.gov.tr

The table below summarizes the key aspects of tautomerism in 5-substituted tetrazoles.

| Tautomer | Key Characteristics | Predominant Phase | Reference |

| 1H-Tautomer | More polar. | Solution, solid phase. mdpi.comwikipedia.org | mdpi.comwikipedia.org |

| 2H-Tautomer | Less polar, often more stable in the gas phase. | Gas phase, nonpolar solvents. researchgate.net | researchgate.net |

Reactivity of the Nitrophenyl Substituent (e.g., Nitro Group Reduction)

The nitro group on the phenyl ring of this compound is a key functional group that can undergo various chemical transformations, most notably reduction. The reduction of the nitro group to an amino group is a common and important reaction, yielding amino-substituted tetrazole derivatives. This transformation is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (B1222165).

One specific method involves the use of sodium borohydride (NaBH₄) as a hydrogenating agent in the presence of a Ni(OAc)₂·4H₂O catalyst in a mixture of acetonitrile (B52724) and water. bhumipublishing.com This method has been shown to be effective for the chemoselective reduction of various nitro compounds to their corresponding amines in high yields and within short reaction times, without affecting the nitrogen-rich tetrazole ring. bhumipublishing.com The process is characterized by the immediate formation of a fine black precipitate and the evolution of hydrogen gas. bhumipublishing.com

The resulting (aminophenyl)-tetrazoles are versatile intermediates for further chemical synthesis. bhumipublishing.com The presence of the electron-withdrawing nitro group in the starting material stabilizes the tetrazole ring, and its reduction to an electron-donating amino group alters the electronic properties of the molecule, influencing its subsequent reactivity and potential applications.

Regioselectivity in Tetrazole Syntheses and Substituent Electronic Effects

The synthesis of substituted tetrazoles, including this compound, often involves cycloaddition reactions where regioselectivity is a critical aspect. The electronic properties of the substituents on the reactants play a decisive role in determining the final structure of the tetrazole product. acs.orgmdpi.com

In the synthesis of 1-substituted 5-aminotetrazoles, for instance, the regioselectivity is strongly influenced by the electronic density of the amine used. acs.org Aromatic amines that contain electron-withdrawing groups (EWGs) generally require longer reaction times to afford the tetrazole product compared to aromatic amines with electron-donating groups (EDGs). acs.org

For tetrazoles synthesized via [3+2] cycloaddition reactions between nitriles and azides, the regioselectivity is governed by a combination of structural, steric, and electronic factors. mdpi.com The presence of an electron-withdrawing group, such as the nitro group on the phenyl ring, can direct the outcome of the reaction. For example, in alkylation reactions, the electron-withdrawing nitro group influences alkylation to occur at the N1-position of the tetrazole ring.

Theoretical models, such as Frontier Molecular Orbital (FMO) theory, are often used to predict and explain the observed regioselectivity. In 1,3-dipolar cycloadditions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is often considered. sonar.ch The presence of electron-withdrawing substituents can lower the LUMO energy of the dipolarophile, enhancing the reaction efficiency with electron-rich dipoles. sonar.ch

Theoretical Elucidations of Reaction Pathways and Energy Landscapes, Including Pyrolysis Mechanisms

Theoretical and computational chemistry provides significant insights into the reaction mechanisms, pathways, and energy landscapes of tetrazole derivatives. researchgate.netuc.pt Methods like Density Functional Theory (DFT) are employed to investigate structural properties, molecular electrostatic potential (MEP), and frontier molecular orbitals, which help in understanding chemical reactivity. researchgate.net

The thermal decomposition, or pyrolysis, of tetrazoles is a key area of study, particularly for those with energetic substituents like the nitro group. The pyrolysis of 5-aryltetrazoles can lead to the elimination of two nitrogen molecules, forming arylcarbenes or heteroarylcarbenes, which may then rearrange to arylnitrenes. acs.org The activation energies for the decomposition of such compounds are often in the range of 38–40 kcal/mol. acs.org

Time-resolved photoacoustic-based techniques have been used to study the thermal decomposition mechanisms of nitro-containing tetrazoles by detecting the release of molecules like NO₂ under controlled pyrolysis. researchgate.net Such studies, often complemented by thermogravimetric and differential thermal analysis (TGA-DTA), confirm multi-step decomposition mechanisms. researchgate.net The photochemistry of tetrazoles primarily involves ring cleavage. uc.pt For instance, the photochemical extrusion of nitrogen from 2,5-disubstituted tetrazoles can generate reactive nitrilimines, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. sonar.ch

Computational studies on the pyrolysis of related nitrogen-rich compounds can also provide analogous insights. For example, the pyrolysis of materials like medical masks has been analyzed in stages, identifying the primary reactions such as dehydrochlorination and subsequent rearrangement and cyclization of conjugated olefins at different temperature ranges. nih.gov These studies help in understanding the fundamental steps of thermal degradation.

The stability and reactivity of tetrazoles are linked to the aromaticity of the ring system, which is influenced by the nature and position of its substituents. mdpi.com Theoretical calculations can map out the energy profiles of reaction pathways, identifying transition states and intermediates, thus elucidating the preferred mechanistic routes. cuny.edu

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. For 1-(3-nitrophenyl)-1H-tetrazole, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, displays characteristic signals for the aromatic protons and the single proton of the tetrazole ring.

In one study, the ¹H NMR spectrum of this compound showed a singlet at 10.02 ppm, which is attributed to the proton on the tetrazole ring. arkat-usa.org The aromatic protons of the nitrophenyl group appeared as a singlet at 8.69 ppm, a triplet at 7.36 ppm (J = 8 Hz), and a doublet at 7.14 ppm (J = 8 Hz). arkat-usa.org Another analysis reported a broad singlet for the tetrazole proton at 18.44 ppm, a singlet for an aromatic proton at 8.82 ppm, a doublet at 8.48-8.45 ppm (J = 12 Hz), a doublet of quartets at 8.43-8.39 ppm (J(d) = 12 Hz, J(q) = 2 Hz), and a triplet at 7.93-7.87 ppm (J = 12 Hz) for the remaining aromatic protons. rsc.orgrsc.org

These variations in chemical shifts can arise from differences in experimental conditions, such as solvent and concentration. The downfield shift of the tetrazole proton is a notable feature, indicating its acidic nature.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Tetrazole-H | 10.02 | s | - | arkat-usa.org |

| Ar-H | 8.69 | s | - | arkat-usa.org |

| Ar-H | 7.36 | t | 8 | arkat-usa.org |

| Ar-H | 7.14 | d | 8 | arkat-usa.org |

| Tetrazole-H | 18.44 | br | - | rsc.orgrsc.org |

| Ar-H | 8.82 | s | - | rsc.orgrsc.org |

| Ar-H | 8.48-8.45 | d | 12 | rsc.orgrsc.org |

| Ar-H | 8.43-8.39 | dq | J(d)=12, J(q)=2 | rsc.orgrsc.org |

| Ar-H | 7.93-7.87 | t | 12 | rsc.orgrsc.org |

s = singlet, d = doublet, t = triplet, q = quartet, br = broad

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum reveals distinct signals for the carbon atom in the tetrazole ring and the carbons of the nitrophenyl group.

A simulated ¹³C NMR spectrum showed chemical shifts for the carbon atoms of the phenyl ring at approximately 137.0, 129.3, 129.5, 129.2, 145.1, and 128.9 ppm, with the tetrazole carbon appearing at 149.8 ppm. arkat-usa.org The signal for the tetrazole carbon is typically observed in the range of 141–157.2 ppm in related 1-substituted-1H-1,2,3,4-tetrazoles. acs.org The specific positions of the aromatic carbons are influenced by the electron-withdrawing nitro group.

Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C1 | 137.0 | 135.1 | arkat-usa.org |

| C2 | 129.3 | 134.0 | arkat-usa.org |

| C3 | 129.5 | 135.1 | arkat-usa.org |

| C4 | 129.2 | 124.0 | arkat-usa.org |

| C5 | 145.1 | 140.0 | arkat-usa.org |

| C6 | 128.9 | 122.0 | arkat-usa.org |

| C(tetrazole) | 149.8 | 144.0 | arkat-usa.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational bands include those for the N-H bond of the tetrazole ring, C=N and N=N stretching vibrations within the tetrazole ring, and the symmetric and asymmetric stretching vibrations of the nitro group. For instance, in related tetrazole derivatives, the N-H stretching of the tetrazole ring is often observed around 3250-3391 cm⁻¹. chemprob.org The C=N and N=N stretching vibrations typically appear in the region of 1625-1682 cm⁻¹ and 1425-1469 cm⁻¹, respectively. chemprob.org The presence of the nitro group is confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretches.

Other Spectroscopic and Microscopic Techniques

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques used to investigate the surface morphology and elemental composition of a material. SEM provides high-resolution images of the sample's surface, while EDX identifies the elements present and their relative abundance. researchgate.netmuseunacional.cat

These techniques have been applied to materials containing tetrazole derivatives, often in the context of catalysts or corrosion inhibitors. tandfonline.comscielo.org.za For example, in studies of corrosion inhibitors, SEM images can show the formation of a protective film on a metal surface, and EDX analysis can confirm the presence of elements from the inhibitor, such as nitrogen, on the surface. tandfonline.com While a specific SEM/EDX analysis of pure this compound was not detailed in the search results, these methods are valuable for characterizing the compound in various applications.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to analyze the morphological properties of surfaces at the nanoscale. mdpi.com In the context of tetrazole derivatives, AFM is particularly valuable for studying their application as corrosion inhibitors. When applied to a mild steel surface, for instance, AFM can reveal changes in the surface topography after the introduction of an inhibitor. researchgate.netbohrium.com

Studies on related nitrophenyl tetrazole compounds demonstrate that AFM imaging can confirm the formation of a protective film on the metal's surface. researchgate.netresearchgate.net This film, created by the adsorption of the tetrazole molecules, acts as a barrier against corrosive agents. The analysis of AFM images shows a significant reduction in surface roughness on protected steel compared to unprotected samples, providing direct evidence of the inhibitor's effectiveness. researchgate.netbohrium.com The technique typically involves using a silicon nitride probe in contact mode to scan the surface and generate a three-dimensional topographic map. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for determining the stability and decomposition characteristics of nitrogen-rich heterocyclic compounds like tetrazoles, which are often energetic materials. iau.irunigoa.ac.in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event. iau.ir For tetrazole derivatives, these analyses provide information on melting points, decomposition temperatures, and the nature of the decomposition process (exothermic or endothermic). researchgate.net For example, the thermal decomposition of tetrazole compounds typically shows an exothermic effect. iau.ir

While specific TGA/DSC data for this compound is not detailed in the reviewed literature, data for its isomer, 5-(3-Nitrophenyl)-1H-tetrazole, and other closely related compounds provide valuable insights. The melting point for 5-(3-Nitrophenyl)-1H-tetrazole has been reported as 150 °C (423 K). acs.org Another related compound, 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, is reported to be thermally stable up to approximately 150°C. nih.gov TGA analysis of various catalysts used in tetrazole synthesis also reveals information about the thermal stability of different components, with organic layers often decomposing between 250°C and 650°C. semanticscholar.org

| Compound | Technique | Observation | Temperature (°C) | Citation |

|---|---|---|---|---|

| 5-(3-Nitrophenyl)-1H-tetrazole | Melting Point Apparatus | Melting Point | 150 | acs.org |

| 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | Simultaneous Thermal Analysis | Onset of Thermal Instability | ~150 | nih.gov |

| (E)-3-(3-Nitrophenyl)-2-(1H-tetrazole-5-yl) acrylonitrile (B1666552) (NPTA) | TGA | Exothermic Decomposition | Not Specified | iau.ir |

Vibrating Sample Magnetometry (VSM) and Inductively Coupled Plasma (ICP) for Catalyst Characterization

In the synthesis of tetrazoles, particularly when using heterogeneous catalysts, Vibrating Sample Magnetometry (VSM) and Inductively Coupled Plasma (ICP) are essential characterization techniques. nih.gov These methods are used to analyze magnetic nanocatalysts, often based on an iron oxide (Fe₃O₄) core, which facilitate the reaction and can be easily recovered using an external magnet. tandfonline.comrsc.orgorgchemres.org

Vibrating Sample Magnetometry (VSM) is used to measure the magnetic properties of the catalyst. rsc.org The analysis confirms that the catalyst possesses sufficient magnetic saturation to be separated from the reaction mixture. ias.ac.in As various functional layers are coated onto the initial Fe₃O₄ nanoparticles, a decrease in the saturation magnetization value is typically observed. tandfonline.com This reduction is due to the increasing mass of non-magnetic material being added to the magnetic core. ias.ac.in Despite this decrease, the final catalyst retains enough magnetic responsivity for practical separation. rsc.org

| Catalyst Stage | Saturation Magnetization (emu/g) | Citation |

|---|---|---|

| Fe₃O₄ nanoparticles | 63.60 | rsc.org |

| Final Co–Ni/Fe₃O₄@MMSHS catalyst | 24.51 | rsc.org |

| Fe₃O₄ magnetic nanoparticles | 62 | tandfonline.com |

| Final Fe₃O₄/SiO₂/CPTMS/MT/Cu catalyst | 4.28 | tandfonline.com |

| Fe₃O₄@SiO₂@BHA-Cu(II) | 36.6 | ias.ac.in |

Inductively Coupled Plasma (ICP) analysis is a highly sensitive atomic emission spectroscopy technique used to determine the elemental composition of a sample, particularly the concentration of metals. tandfonline.comamazonaws.com In the context of tetrazole synthesis, ICP is used to quantify the amount of the active metal (e.g., copper, palladium, cobalt) successfully loaded onto the magnetic support. tandfonline.comamazonaws.comrsc.org Furthermore, ICP is employed to assess the stability of the catalyst by measuring the amount of metal that may have leached into the reaction solution after a catalytic cycle, which is a crucial factor for catalyst reusability. nih.gov

| Catalyst | Element Measured | Finding | Citation |

|---|---|---|---|

| Fe₃O₄/SiO₂/CPTMS/MT/Cu | Cu | 23.04% content | tandfonline.com |

| Fe₃O₄@SiO₂@BHA-Cu(II) | Cu | 0.43 mmol/g content | ias.ac.in |

| Pd(II)-polysalophen coated magnetite NPs | Pd | 6 wt% content | rsc.org |

| CoY zeolite | Co | 7.06% concentration | amazonaws.com |

| Fe₃O₄@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex | Cu | 2.5% leaching after five runs | nih.gov |

Based on a thorough review of available scientific literature, detailed computational studies focusing specifically on the compound This compound are not publicly available. While extensive research exists on the computational analysis of related isomers, such as 1-(4-Nitrophenyl)-1H-tetrazole and other tetrazole derivatives, the specific data required to populate the requested article outline for the 3-nitro isomer could not be located.

General principles of computational chemistry and Density Functional Theory (DFT) allow for the theoretical investigation of molecular properties. Methodologies like geometry optimization, Frontier Molecular Orbital (FMO) analysis, and the calculation of reactivity descriptors are commonly applied to novel compounds. However, without specific published research on this compound, providing scientifically accurate data tables and detailed findings for each specified subsection is not possible.

For context, computational studies on analogous compounds, such as push-pull tetrazoles with a p-nitrophenyl group, have been conducted. nih.gov These studies utilize DFT methods to explore molecular structure, electronic properties like the HOMO-LUMO gap, and dipole moments. nih.gov Similarly, theoretical investigations of molecules like m-nitrophenol have employed DFT to calculate and compare experimental electrostatic potentials. mdpi.com

While the techniques mentioned in the requested outline are standard in the field, the specific results of their application to this compound have not been reported in the searched scientific papers and databases. Therefore, to ensure scientific accuracy and adhere strictly to the user's request of focusing solely on verified findings for this specific compound, the article cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of 1 3 Nitrophenyl 1h Tetrazole

Theoretical Investigations of Tautomerism and Ionization States

Theoretical studies on substituted tetrazoles consistently show the existence of tautomeric equilibria, primarily between the 1H and 2H forms. researchgate.net The stability and aromaticity of these tautomers are significantly influenced by the nature and position of substituents on the ring. bohrium.comresearchgate.net For tetrazoles with C-substituents, density functional theory (DFT) calculations indicate that the 2H-tautomer is generally the more stable form in the gas phase, a finding supported by its higher degree of aromaticity as calculated by geometry-based indices. ijsr.netacs.org However, the 1H-tautomer typically possesses a higher dipole moment, leading to better solvation and increased stability in polar environments. acs.org

In the case of 1-(3-Nitrophenyl)-1H-tetrazole, the substituent is on a nitrogen atom, fixing it as a 1H-tautomer. However, theoretical considerations for its potential isomer, 5-(3-nitrophenyl)-1H-tetrazole, would involve this tautomeric equilibrium. Theoretical calculations on 5-substituted tetrazoles using the DFT/B3LYP method have been employed to determine the energies, geometries, and charge distributions of the stable forms, including the anion, the 1H- and 2H-neutral tautomers, and various cation tautomers. researchgate.net Such studies provide insight into the ionization states, correlating calculated protonation energies with experimental pKa values. researchgate.net The aromaticity of the tetrazole ring is a key factor in its chemical and thermal stability. bohrium.com

Simulation of Spectroscopic Properties (NMR, IR) and Validation with Experimental Data

A crucial aspect of computational chemistry is the ability to predict spectroscopic properties and validate these predictions against experimental data. Density functional theory (DFT) is a powerful tool for simulating the infrared (IR) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.netsapub.org For complex heterocyclic systems like substituted tetrazoles, theoretical calculations of vibrational frequencies and chemical shifts provide valuable insights into molecular structure and bonding.

A comprehensive study on a series of 1-phenyl-1H-tetrazoles, including the closely related isomer 1-(4-nitrophenyl)-1H-tetrazole, successfully demonstrated this synergy between theoretical and experimental approaches. researchgate.net In that work, the compounds were synthesized and characterized using IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net Concurrently, computational optimizations and frequency analyses were performed at the B3LYP/cc-pVDZ level of theory. researchgate.net This dual approach allows for the assignment of experimental vibrational bands and confirms the optimized molecular geometries. researchgate.netresearchgate.net

The validation process involves comparing the computationally predicted vibrational frequencies with the experimentally measured IR spectra. While a direct one-to-one match is rare due to the calculations typically modeling a single molecule in the gas phase, the patterns and relative intensities show good agreement after applying a scaling factor. researchgate.net This correlation confirms that the theoretical model accurately represents the molecular structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental solution-state NMR data to validate the computed electronic structure.

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Substituted Phenyltetrazole This table is a representative example based on methodologies described for similar compounds and does not represent actual data for this compound.

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3105 | 3100 | Aromatic C-H Stretch |

| 1598 | 1605 | Aromatic C=C Stretch |

| 1520 | 1525 | Asymmetric NO₂ Stretch |

| 1455 | 1460 | Tetrazole Ring Stretch |

Solvation Models for Simulating Environmental Effects (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of molecules, particularly tautomeric equilibria, can be significantly altered by their environment. orientjchem.org Solvation models are computational methods used to simulate these environmental effects. orientjchem.org The Polarizable Continuum Model (PCM) is a widely used and effective approach that models the solvent as a continuous dielectric medium rather than as individual molecules. d-nb.inforesearchgate.net This method allows for the calculation of molecular properties in solution, which is often more relevant to experimental conditions. orientjchem.orgresearchgate.net

The PCM method is particularly important in the study of tetrazole tautomerism. d-nb.info As noted previously, the 2H-tautomer is often more stable in the gas phase, while the more polar 1H-tautomer is favored in solution. acs.orgnih.gov PCM calculations can quantify this effect. The model calculates the electrostatic interaction between the solute and the solvent continuum, revealing that polar solvents will preferentially stabilize the tautomer with the larger dipole moment. orientjchem.orgd-nb.info

Computational studies on various heterocyclic systems have demonstrated the utility of PCM. researchgate.net By performing calculations in the gas phase and in simulated solvents with different dielectric constants (e.g., benzene, methanol, water), researchers can track the change in relative stability of the tautomers. orientjchem.org For mesoionic tetrazoles, PCM calculations have shown that aqueous solvation can disfavor valence tautomerism both kinetically and thermodynamically, an effect that correlates with the dipole moment of the precursor. d-nb.info These simulations are essential for accurately predicting chemical behavior in solution and for understanding reaction mechanisms where solvent plays a critical role. uc.pt

Studies on Pyrolysis Mechanisms and Activation Energies of Tetrazole Ring Opening

Substituted tetrazoles are high-nitrogen, energetic compounds, and their thermal decomposition (pyrolysis) is a subject of significant theoretical and experimental interest. bohrium.comcore.ac.uk Computational studies are vital for elucidating the complex reaction pathways of tetrazole ring opening, which are often difficult to probe experimentally.

Flash vacuum pyrolysis (FVP) studies, combined with computational chemistry, have provided significant insight into the thermal decomposition of aryl- and heteroaryltetrazoles. acs.org The primary thermal decomposition pathway for 1- and 5-substituted tetrazoles involves the extrusion of a molecule of nitrogen (N₂). researchgate.net For 5-aryltetrazoles, this decomposition occurs with activation energies of approximately 40 kcal/mol, leading to the formation of valuable aryl- and heteroarylcarbene intermediates, which can subsequently rearrange to nitrenes. acs.org

Experimental thermal analysis, such as Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC), corroborates these theoretical findings. Studies on 1-phenyl-1H-tetrazoles, including the 1-(4-nitrophenyl) derivative, show that the tetrazole ring decomposes exothermically at temperatures typically ranging from 190–240 °C. researchgate.net The mass loss data from these experiments correspond to the release of N₂, confirming the primary decomposition pathway predicted by theory. researchgate.net Kinetic analysis of the pyrolysis of other tetrazole derivatives, like 5-aminotetrazole, using methods such as the Kissinger method, allows for the determination of kinetic parameters for each stage of decomposition. mdpi.com These combined theoretical and experimental approaches provide a comprehensive understanding of the stability, decomposition mechanism, and activation energies associated with the tetrazole ring opening.

Derivatization and Chemical Modification Strategies

Functional Group Transformations on the Nitrophenyl Moiety

The nitro group on the phenyl ring is a key site for chemical manipulation. One of the most common transformations is its reduction to an amino group. This conversion is typically achieved through catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium catalyst or sodium borohydride (B1222165) in the presence of a nickel(II) acetate (B1210297) catalyst. bhumipublishing.com This reduction is a crucial step in synthesizing amino-substituted tetrazole derivatives, which can then undergo further reactions. For instance, the resulting aniline (B41778) derivatives can be used to construct more complex molecules. bhumipublishing.com

The general conditions for catalytic hydrogenation can vary, often involving pressures from 1 to 300 bar and temperatures ranging from 40°C to 350°C. google.com A study on the reduction of nitro compounds to their corresponding amines utilized sodium borohydride as a hydrogenating agent with Ni(OAc)₂·4H₂O as a catalyst in a mixture of acetonitrile (B52724) and water, achieving high yields within a short time. bhumipublishing.com Another investigation into the catalytic hydrogenation of a functionalized nitroarene surrogate demonstrated quantitative chemoselective conversion to the primary amine under optimized conditions of pressure, temperature, and residence time in a micro-packed bed reactor. rsc.org

| Entry | Starting Material (R/NO₂) | Product | Time (min) | Yield (%) | Melting Point (°C) |

| 26a | H, 4-NO₂ | N,N-dimethyl-4-(5-methyl-1H-tetrazol-1-yl)aniline | 20 | 93 | 146-148 |

| 26b | H, 3-NO₂ | 3-(5-Methyl-1H-tetrazol-1-yl)aniline | 25 | 95 | 110-112 |

| 26c | 2-CH₃, 4-NO₂ | 2-Methyl-4-(5-methyl-1H-tetrazol-1-yl)aniline | 30 | 94 | 134-136 |

| 26d | 2-CH₃, 5-NO₂ | 2-Methyl-5-(5-methyl-1H-tetrazol-1-yl)aniline | 40 | 90 | 128-130 |

| 26e | 4-CH₃, 3-NO₂ | 4-Methyl-3-(5-methyl-1H-tetrazol-1-yl)aniline | 35 | 92 | 118-120 |

| 26f | 4-CH₃, 2-NO₂ | 4-Methyl-2-(5-methyl-1H-tetrazol-1-yl)aniline | 60 | 88 | 109-111 |

| 26g | 4-Cl, 2-NO₂ | 4-Chloro-2-(5-methyl-1H-tetrazol-1-yl)aniline | 50 | 91 | 146-148 |

| Data sourced from a study on the synthesis of substituted (5-methyl-1H-tetrazol-1-yl)benzenamines. bhumipublishing.com |

N-Alkylation and N-Acylation Reactions

The tetrazole ring itself is amenable to modification through N-alkylation and N-acylation reactions. acs.orgevitachem.com The nitrogen atoms of the tetrazole can act as nucleophiles, reacting with alkyl halides or acyl chlorides. evitachem.com The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the phenyl ring. For instance, the electron-withdrawing nitro group in 5-(4-nitrophenyl)-1H-tetrazole directs alkylation to the N1-position of the tetrazole ring.

Alkylation of tetrazoles can lead to the formation of two regioisomers: 1- and 2-alkyltetrazoles. mdpi.com In some cases, N-alkylation can result in a mixture of 1,5-disubstituted and 2,5-disubstituted tetrazoles. acs.org One study reported the synthesis of 1-(2-(5-(3-Nitrophenyl)-1H-tetrazol-1-yl)ethyl)piperidine with an 18% yield. acs.org Acylation of 1H-tetrazoles is a key step in the Huisgen reaction for the synthesis of 1,3,4-oxadiazoles. acs.org

Formation of Fused or Spiro Tetrazole Systems

1-(3-Nitrophenyl)-1H-tetrazole can be a precursor for the synthesis of more complex heterocyclic structures, including fused and spiro tetrazole systems. Fused tetrazole systems can be created by constructing a new ring that shares one or more atoms with the tetrazole ring. For example, pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines and diazepines have been synthesized from tetrazole precursors. nih.gov

Spiro compounds, where two rings are connected at a single carbon atom, can also be synthesized. A three-component reaction of isatin, 5-amino-1H-tetrazole, and 5,5-dimethylcyclohexane-1,3-dione (B117516) has been used to create spiro[indoline-3,9'-tetrazolo[5,1-b]quinazoline]-2,8'(5'H)-dione derivatives. researchgate.net While this example does not directly use this compound, it demonstrates the principle of forming spiro systems involving a tetrazole ring.

Synthesis of Multi-tetrazole Architectures

The synthesis of molecules containing multiple tetrazole rings, or multi-tetrazole architectures, is an area of interest. acs.orgresearchgate.net These structures can be assembled by linking tetrazole units together. For example, bis-tetrazoles can be synthesized from symmetric dianilines. mdpi.com One approach involves a three-step synthesis starting with a nucleophilic aromatic substitution (SNA_r) reaction, followed by reduction of nitro groups and subsequent heterocyclization to form the bis-tetrazole. mdpi.com Another method involves the reaction of 4,4'-thiodianiline (B94099) with sodium azide (B81097) and trimethyl orthoformate to create a thioether-bridged bis-tetrazole. semanticscholar.org

Conversion to Other Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles via Huisgen Reaction)

The tetrazole ring can be transformed into other heterocyclic systems, most notably 1,3,4-oxadiazoles, through the Huisgen reaction. acs.org This reaction involves the N-acylation of a 5-substituted 1H-tetrazole with an acyl chloride, which leads to an unstable N-acylated tetrazole intermediate. acs.org This intermediate then undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). acs.org The reaction is often carried out in a solvent like pyridine (B92270) at elevated temperatures. acs.org This method provides a versatile route to a wide range of 1,3,4-oxadiazole derivatives. acs.orgresearchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | 100 | 6 | 30 |

| 2 | Pyridine | 100 | 8 | 45 |

| 3 | Pyridine | 100 | 12 | 55 |

| 4 | Pyridine | 120 | 6 | 60 |

| 5 | Pyridine | 120 | 8 | 70 |

| 6 | Pyridine | 120 | 12 | 70 |

| 7 | Pyridine | 140 | 8 | 50 |

| 8 | Pyridine | 160 | 8 | 40 |

| 9 | Pyridine/Acetonitrile (1:1) | 120 | 8 | 20 |

| 10 | Pyridine/Acetonitrile (2:1) | 120 | 8 | 35 |

| Data adapted from a study on the synthesis of 1,3,4-oxadiazoles via the Huisgen reaction. acs.org |

Nucleophilic Substitution Reactions and Related Derivatizations

The tetrazole ring system can participate in nucleophilic substitution reactions. acs.org For example, the nitrogen atoms of the tetrazole can act as nucleophiles in reactions with electrophiles like alkyl halides. evitachem.comacs.org Additionally, substituents on the tetrazole ring can be displaced by nucleophiles. For instance, a methylthio group at the 5-position of a tetrazole can be replaced by O-nucleophiles like hydroxide (B78521) or alkoxides. researchgate.net The reactivity of the substrate can be enhanced by converting the methylthio group to a more reactive methylsulfonyl group. researchgate.net

Selenium Derivatization for Structural Probes in Macromolecular Systems

Fluorescent Derivatization for Chemical Sensing Applications

The transformation of this compound into fluorescent probes for chemical sensing is a nuanced area of research that leverages several strategic chemical modifications. While direct derivatization of this specific isomer for fluorescent sensing is not extensively documented, established methodologies for analogous tetrazole-containing compounds provide a clear blueprint for potential derivatization pathways. These strategies primarily focus on either the introduction of a fluorophore, the creation of a system that becomes fluorescent upon interaction with an analyte, or the modification of existing functional groups to enable fluorescent signaling.

One prominent strategy involves the chemical modification of the nitrophenyl group. The nitro substituent, while a useful electronic modulator, can be chemically altered to introduce functionalities more amenable to fluorescence. A key transformation is the reduction of the nitro group to an amine. This resulting amino group serves as a versatile chemical handle for the attachment of various fluorophores or for the construction of a sensor moiety. For instance, the amino group can be acylated with a fluorescent carboxylic acid or coupled with a fluorescent sulfonyl chloride to covalently link a bright fluorophore to the tetrazole scaffold.

Another approach is to build a "push-pull" system, which can exhibit fluorescence based on intramolecular charge transfer (ICT). In such systems, the tetrazole ring and the phenyl ring can act as either electron-donating or electron-withdrawing components. By strategically introducing electron-donating groups on the phenyl ring (often after reduction of the nitro group) and coupling them with the electron-withdrawing nature of the tetrazole, a molecule with inherent fluorescence can be created. The photophysical properties of these push-pull tetrazoles, including their absorption and emission wavelengths, can be fine-tuned by the nature of the substituents on the phenyl ring. nih.gov For example, coupling with different aryl boronic acids can lead to a range of 2,5-diaryltetrazoles with varying fluorescence characteristics. nih.gov

A more direct method to impart fluorescence is the attachment of a well-known fluorophore to the tetrazole structure. Boron-dipyrromethene (BODIPY) dyes are a popular choice due to their high photochemical stability and strong fluorescence. scispace.comresearchgate.net The tetrazole moiety can be linked to a BODIPY core through various spacers, such as alkyl or benzyl (B1604629) groups. researchgate.net In these constructs, the tetrazole can serve as a coordinating unit for a target analyte. Upon binding, the photophysical properties of the BODIPY fluorophore can be altered, leading to a "turn-on" or "turn-off" fluorescent response. For instance, the fluorescence of a BODIPY-tetrazole conjugate can be quenched in its free state and recover upon interaction with a specific analyte like hydrogen peroxide. scispace.com

Furthermore, tetrazole derivatives themselves can act as "turn-on" fluorescent sensors through mechanisms like the inhibition of excited-state intramolecular proton transfer (ESIPT). rsc.org In this design, a tetrazole derivative is synthesized with a proton-donating group and a proton-accepting group in close proximity. In the absence of an analyte, the excited-state proton transfer provides a non-radiative decay pathway, resulting in weak or no fluorescence. Upon coordination with a target analyte, such as a metal ion, this proton transfer is blocked, forcing the molecule to decay through radiative pathways and thus "turning on" the fluorescence. rsc.org While this has been demonstrated for other tetrazole derivatives, the principle could be applied to a suitably functionalized this compound.

Applications in Chemical Research

Corrosion Inhibition Studies

Nitrophenyl-tetrazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. This inhibition is a complex process governed by the molecule's electronic structure and its interaction with the metal surface.

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)

The protective action of tetrazole-based inhibitors is primarily due to their adsorption on the metal surface. Studies on derivatives like 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine show that the inhibition mechanism is mainly controlled by an adsorption process. To understand this phenomenon, adsorption isotherms are used to model the interaction between the inhibitor molecules and the metal. The Langmuir adsorption isotherm is frequently found to be the best fit for experimental data, which assumes the formation of a monolayer of inhibitor molecules on the metal surface.

The adsorption of nitrophenyl-tetrazole derivatives involves the heteroatoms (N, O) and the π-electrons of the aromatic rings, which act as adsorption centers. The process can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). For instance, in acidic solutions, the nitrogen atoms of the tetrazole ring can become protonated, leading to electrostatic attraction to a negatively charged metal surface (physisorption). Concurrently, the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal can lead to the formation of coordinate bonds (chemisorption). The spontaneity of the adsorption process is confirmed by negative values of the Gibbs free energy of adsorption (ΔG°ads).

Electrochemical Characterization of Inhibition Performance

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate the performance of nitrophenyl-tetrazole derivatives.

Potentiodynamic Polarization (Tafel Plots): These measurements provide information on the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For tetrazole derivatives, studies show that with increasing inhibitor concentration, the corrosion current density (Icorr) significantly decreases, indicating a reduction in the corrosion rate. The corrosion potential (Ecorr) often shows only minor shifts, which characterizes these compounds as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. The change in Tafel slopes upon inhibitor addition suggests that the inhibitor molecules adsorb on the metal surface, blocking the active sites without necessarily changing the fundamental mechanism of the corrosion reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insights into the properties of the inhibitor film and the charge transfer processes at the metal-solution interface. In the presence of nitrophenyl-tetrazole inhibitors, Nyquist plots typically show an increase in the diameter of the semicircular loop as the inhibitor concentration rises. This corresponds to an increase in the charge transfer resistance (Rct), signifying a more effective barrier against charge transfer and thus, lower corrosion. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the interface, reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.

Research on a derivative, 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2), demonstrated a high inhibition efficiency of 94.6% at a concentration of 10⁻⁴ M for mild steel in 1 M HCl. acs.orgnih.gov

Table 1: Electrochemical Data for a 1-(3-Nitrophenyl)-1H-tetrazole Derivative (P2) on Mild Steel in 1 M HCl

This table illustrates the effect of inhibitor concentration on key electrochemical parameters, showing increased inhibition efficiency with higher concentration.

| Concentration (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | -479.2 | 1086 | 45.8 | 78.5 | - |

| 10⁻⁶ | -487.3 | 243.1 | 185.2 | 51.2 | 77.6 |

| 10⁻⁵ | -496.5 | 115.7 | 451.6 | 35.8 | 89.3 |

| 10⁻⁴ | -502.1 | 58.4 | 879.4 | 22.1 | 94.6 |

Source: Adapted from research findings on 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine. acs.orgnih.gov

Relationship between Molecular Structure and Inhibition Efficiency, Supported by Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a theoretical framework to correlate the molecular structure of an inhibitor with its performance. mdpi.com These calculations help identify the active sites of the molecule and understand its interaction with the metal surface.

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. A lower ELUMO value suggests the molecule can more readily accept electrons from the metal.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to better inhibition efficiency.

Mulliken Charges: The distribution of atomic charges reveals the likely sites for interaction. The nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group typically possess considerable negative charges, making them primary centers for adsorption onto a metal surface. nih.gov

For nitrophenyl-tetrazole derivatives, DFT studies confirm that the electron density is concentrated around the tetrazole ring and the nitro group. acs.orgnih.gov These regions, rich in heteroatoms and π-electrons, are the active centers that facilitate strong adsorption onto the metal surface, leading to effective corrosion inhibition. acs.orgnih.govnih.gov The presence of the electron-withdrawing nitro group further influences the electronic properties of the entire molecule, modulating its interaction with the metal. acs.org

Catalytic Roles of Tetrazole Derivatives in Organic Transformations

While tetrazoles are often synthesized using catalysts, certain tetrazole derivatives have themselves been developed as organocatalysts. rsc.orgrsc.orgresearchgate.net Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a key area in green chemistry.

Tetrazole-based organocatalysts often leverage the acidic proton on the tetrazole ring or the basicity of the nitrogen atoms. mdpi.com A prominent example is the use of proline-derived tetrazoles in asymmetric synthesis. Researchers found that replacing the carboxylic acid group of the well-known organocatalyst proline with a 1H-tetrazole ring resulted in a catalyst with improved solubility and faster reaction times for aldol (B89426) and Mannich-type reactions. acs.orgcam.ac.uk For example, (S)-5-pyrrolidin-2-yltetrazole has proven to be a highly effective and more soluble alternative to proline, successfully catalyzing various asymmetric reactions, including Michael additions and the synthesis of chiral heterocycles. cam.ac.uk

New synthetic routes have been developed to create cyclic amines substituted with a tetrazole ring, which are important scaffolds for organocatalysts. acs.orgnih.gov While specific catalytic applications for this compound are not widely documented, the broader class of tetrazole derivatives shows significant potential in catalyzing important organic transformations like aldol condensations and asymmetric cyclizations. nih.govmdpi.com

Tetrazoles as Bioisosteric Replacements for Carboxylic Acids in Chemical Design

One of the most significant applications of the 5-substituted-1H-tetrazole moiety in chemistry is its role as a bioisostere for the carboxylic acid group. scielo.org.za Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. rsc.org This strategy is widely used in medicinal chemistry to optimize drug properties. rsc.org

The 5-substituted-1H-tetrazole ring is an excellent non-classical bioisostere for a carboxylic acid for several reasons:

Acidity: The proton on the tetrazole ring has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.4). This allows it to exist in its anionic (tetrazolate) form at physiological pH, mimicking the carboxylate anion.

Size and Geometry: The tetrazole ring is sterically similar to the carboxylic acid group.

Electronic Properties: The planar structure and delocalized negative charge of the tetrazolate anion closely resemble that of the carboxylate anion, allowing it to participate in similar ionic or hydrogen-bonding interactions with biological receptors.

Replacing a carboxylic acid with a tetrazole ring can offer several advantages in drug design, such as improved metabolic stability, enhanced membrane permeability, and better oral bioavailability. The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid group. This bioisosteric replacement has been a key feature in the design of numerous successful drugs, including the antihypertensive medication losartan.

Role in Coordination Chemistry as Ligands

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. scielo.org.za This property allows nitrophenyl-tetrazole derivatives to act as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.org These materials have ordered structures with potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Derivatives of this compound can act as multidentate ligands, where the nitrogen atoms of the tetrazole ring bind to metal centers. iucr.org For example, the crystal structure of a related compound, 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, has been reported, highlighting the interest in these molecules for creating novel MOFs. iucr.org The presence of multiple coordination sites allows for the formation of one-, two-, or three-dimensional networks. researchgate.net

The nitrophenyl group can also influence the final structure and properties of the coordination complex. The ability of nitrophenyl-tetrazoles to serve as versatile ligands for transition metals allows researchers to create and study coordination complexes with diverse structures and potential applications in materials science and catalysis. evitachem.com

Applications in Advanced Materials Chemistry

The unique chemical structure of this compound, characterized by a high-nitrogen tetrazole ring and an energy-rich nitro group, makes it and its isomers valuable compounds in the field of advanced materials chemistry. Research has explored its potential in applications ranging from corrosion inhibition to the development of energetic materials. thieme-connect.comacs.orgscirp.org

One notable application is in the protection of metals from corrosion. acs.org A study investigated the efficacy of a related isomer, 5-(3-Nitrophenyl)-1H-tetrazole, as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution. acs.org The synthesis of this compound was achieved with a high yield, and its properties were characterized as detailed in the table below. acs.org The presence of the tetrazole ring, with its multiple nitrogen atoms, facilitates adsorption onto the metal surface, forming a protective layer that inhibits corrosion. acs.org

| Property | Value |

|---|---|

| Yield | 81% |

| Melting Point | 423 K |

| Rf Value | 0.31 (hexane/ethyl acetate (B1210297): 2:1 v/v) |

| 1H NMR (300 MHz, DMSO-d6) | 13.18 (s, 1H, CH–Ar), 8.46 (m, 2H, CH–Ar), 7.92 (m, 2H, CH–Ar) |

| 13C NMR (75 MHz, DMSO-d6) | 155.32 (Cq-tetrazole), 134.3 (Cq-NO2), 130.01 (2 CH-Ar), 129.17 (2 CH-Ar), 123.70 (CqAr–C=N) |

Furthermore, the tetrazole moiety, particularly when combined with a nitro group, is a well-known feature in energetic materials. thieme-connect.comscirp.orgpsu.edu Tetrazole-based compounds are recognized for their high positive enthalpy of formation, a key indicator of energy content, which is due to their high nitrogen content. This makes them candidates for use as propellants and explosives. thieme-connect.comscirp.orgpsu.edu The nitro group on the phenyl ring further enhances the energetic properties of the molecule.

Use in the Synthesis of Modified Amino Acids and Peptidomimetics

In medicinal chemistry and drug design, the tetrazole ring is widely employed as a bioisostere—a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity. scirp.orgpsu.eduresearchgate.net Specifically, the 1H-tetrazole moiety is frequently used as a metabolically stable equivalent of a carboxylic acid. scirp.orgpsu.edu This application is crucial in the synthesis of modified amino acids and peptidomimetics, which are compounds that mimic the structure and function of peptides. scirp.orgpsu.edu

The rationale for this substitution lies in the similar physicochemical properties of the tetrazole ring and the carboxylic acid group. thieme-connect.com The N-H bond in the tetrazole ring is acidic, comparable to the acidity of a carboxylic acid, allowing it to participate in similar ionic and hydrogen-bonding interactions with biological receptors. thieme-connect.com However, unlike carboxylic acids, tetrazoles are more resistant to metabolic degradation pathways, which can improve the pharmacokinetic profile of a drug candidate. acs.org

The synthesis of 1-substituted tetrazoles, such as this compound, can be achieved through methods like the three-component condensation of an amine (e.g., 3-nitroaniline), triethyl orthoformate, and an azide (B81097) source. scirp.orgpsu.edu This versatility allows for the incorporation of the nitrophenyl-tetrazole scaffold into more complex molecules, creating novel amino acid analogs and peptide mimetics for therapeutic research. scirp.org

Mechanistic Investigations of Molecular Interactions with Biological Targets (e.g., DNA topoisomerase, gyrase inhibition studies)

Derivatives of nitrophenyl-tetrazole have been the subject of mechanistic studies to understand their interactions with key bacterial enzymes, particularly DNA gyrase and DNA topoisomerase IV. nih.govmdpi.comuw.edu.pl These enzymes are essential for bacterial DNA replication and are validated targets for antimicrobial drugs. nih.govmdpi.com While research often focuses on the closely related 1-(4-nitrophenyl) derivatives, the findings provide significant insight into the potential mechanism of action for the broader class of nitrophenyl-tetrazoles. uw.edu.pl

In one such study, a series of 1,5-disubstituted tetrazole derivatives were synthesized and evaluated for their ability to inhibit gyrase and topoisomerase IV from S. aureus. uw.edu.pl Two compounds, 10 and 11 , which feature a 1-(4-nitrophenyl)-1H-tetrazole core, demonstrated notable inhibitory activity. uw.edu.pl Compound 11 was found to be a more potent inhibitor of gyrase supercoiling than the reference drug ciprofloxacin. uw.edu.pl The inhibitory concentrations (IC₅₀) for these compounds against both enzymes were determined, highlighting their affinity for these bacterial targets. uw.edu.pl

| Compound | Structure | Gyrase IC₅₀ (µg/ml) | Topoisomerase IV IC₅₀ (µg/ml) |

|---|---|---|---|

| 10 | 1-(4-Nitrophenyl)-N-(1,3-thiazol-2-yl)-1H-tetrazol-5-amine | 14.0 ± 0.9 | 1.5 ± 0.2 |

| 11 | N-(Furan-2-ylmethyl)-1-(4-nitrophenyl)-1H-tetrazol-5-amine | 0.9 ± 0.1 | 1.2 ± 0.1 |

| Ciprofloxacin | Reference Drug | 3.5 ± 0.3 | 1.8 ± 0.2 |

These studies confirmed that the tetrazole derivatives were able to inhibit the catalytic activity of both enzymes. nih.govuw.edu.pl Specifically, they inhibited the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV, which are crucial for maintaining DNA topology during replication. nih.govmdpi.com Molecular docking studies further supported these findings, suggesting possible binding modes within the enzyme active sites. nih.govuw.edu.pl This line of research demonstrates that the nitrophenyl-tetrazole scaffold is a promising framework for developing novel antimicrobial agents that target bacterial type II topoisomerases. nih.govuw.edu.plresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 1-(3-nitrophenyl)-1H-tetrazole with high purity and yield?

- Methodological Answer : The compound can be synthesized via nitrile-azide cyclization using trimethylsilyl azide (TMSN₃) under acidic conditions. Catalytic systems such as Zn(OTf)₂ (yield: 87%) or nano-TiCl₄·SiO₂ (yield: 92%) are effective. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (80–100°C), and reaction time (6–12 hours). Continuous flow microreactors with hydrazoic acid (HN₃) offer scalability and safety advantages .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as multiplets at δ 8.48–8.11 ppm (meta-substituted nitrophenyl group), with additional signals for substituents (e.g., methyl at δ 2.49 ppm in derivatives) .

- FT-IR : Key peaks include C=N stretching (1527–1614 cm⁻¹), NO₂ asymmetric/symmetric vibrations (1349–1528 cm⁻¹), and N-H tetrazole ring absorption (2600–3300 cm⁻¹) .

- 13C NMR : Nitrophenyl carbons resonate at δ 126–155 ppm, with tetrazole carbons near δ 140–155 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields using different catalytic systems?

- Methodological Answer : Discrepancies arise from catalyst activity (e.g., Zn(OTf)₂ vs. nano-TiCl₄·SiO₂) and reaction kinetics. Nano-catalysts enhance surface area and reduce diffusion limitations, improving yields (92% vs. 87%) . Optimization involves comparing turnover frequency (TOF), activation energy (via Arrhenius plots), and catalyst recyclability. Mechanistic studies (e.g., DFT calculations) clarify nitrile-azide cyclization pathways .

Q. How does the nitro group influence coordination chemistry in metal-ligand complexes?

- Methodological Answer : The electron-withdrawing nitro group enhances Lewis acidity at the tetrazole N-sites, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic titration (UV-Vis, EPR) and single-crystal XRD (using SHELX ) quantify binding constants and geometry. For example, nitro groups stabilize metal complexes via π-backbonding, affecting catalytic or magnetic properties .

Q. What computational approaches predict regioselectivity in alkylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict alkylation at N1 vs. N2. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis assesses charge distribution. Experimental validation via ¹³C NMR (e.g., δ 125–155 ppm shifts for alkylated products) correlates with computational predictions .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

- Methodological Answer : SHELX software refines diffraction data to resolve disorder or polymorphism. For example, high-resolution data (>1.0 Å) and twin refinement (via SHELXL) address overlapping peaks in nitro-substituted tetrazoles. Hydrogen bonding networks (e.g., tetrazole N-H···O-Nitro interactions) are mapped using OLEX2 visualization .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives?

- Methodological Answer : Polymorphism or impurities (e.g., residual solvents) cause discrepancies. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) identify polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMSO) ensures purity, as seen in studies reporting sharp melting points (e.g., 152°C for 5-methyl derivatives) .

Experimental Design Considerations

Q. How to design a kinetic study for nitrile-azide cyclization?

- Methodological Answer : Use in situ FT-IR or Raman spectroscopy to monitor azide consumption. Pseudo-first-order conditions (excess nitrile) isolate rate constants. Arrhenius plots (ln k vs. 1/T) derive activation energy, while Hammett correlations (σ values for nitrophenyl substituents) quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.